molecular formula C14H17NO2 B1301487 (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one CAS No. 373650-95-4

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B1301487
CAS No.: 373650-95-4
M. Wt: 231.29 g/mol
InChI Key: CBUFWNOYKAVVIK-QPABKMLOSA-N
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Description

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity

(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, commonly referred to by its CAS number 373650-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H17NO2
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 373650-95-4
  • Physical State : Solid
  • Density : 1.058 g/cm³ (predicted)
  • Boiling Point : 370.9 °C (predicted)
  • pKa : 6.48 (predicted)

Synthesis

The compound can be synthesized through a reaction involving L-proline in toluene under reflux conditions for approximately 120 hours, yielding about 60% of the desired product .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of HSET (KIFC1), a protein crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death in certain cancer cell lines .

A study demonstrated that compounds similar to this compound exhibited micromolar to nanomolar potency in biochemical assays targeting HSET. The effectiveness was measured by observing multipolar mitotic formations in centrosome-amplified human cancer cells treated with these inhibitors .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on monoamine oxidases (MAOs), which are enzymes involved in the metabolism of neurotransmitters. In a comparative study of various dienones, it was found that certain derivatives showed significant inhibition against both MAO A and MAO B enzymes .

Case Study 1: Inhibition of HSET

In a controlled laboratory setting, this compound was tested on DLD1 cancer cells known for centrosome amplification. The results indicated a marked increase in multipolar mitotic cells when treated with concentrations as low as 15 μM, confirming its potential as an effective anticancer therapeutic agent .

Concentration (μM)Percentage of Multipolar Mitoses
05%
510%
1521%

Case Study 2: MAO Inhibition

Another study focused on the inhibition of MAOs by various substituted dienones including this compound. The results indicated that specific structural modifications could enhance inhibitory activity against these enzymes:

CompoundMAO A Inhibition (%)MAO B Inhibition (%)
Compound A4530
Compound B6050
(1E,4E)-1-Dimethylamino-penta-dienone5040

Properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUFWNOYKAVVIK-QPABKMLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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